molecular formula C9H7NS2 B13939893 3-Ethenyl-2(3H)-benzothiazolethione CAS No. 52534-91-5

3-Ethenyl-2(3H)-benzothiazolethione

Cat. No.: B13939893
CAS No.: 52534-91-5
M. Wt: 193.3 g/mol
InChI Key: YXNVPXOAKRGGCV-UHFFFAOYSA-N
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Description

3-Ethenyl-2(3H)-benzothiazolethione is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-2(3H)-benzothiazolethione typically involves the reaction of 2-mercaptobenzothiazole with acetylene or its derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the ethenyl group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and efficient use of resources. The reaction parameters are carefully controlled to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group, altering the compound’s reactivity and properties.

    Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetic acid or dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds are used under conditions that favor the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives, depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

3-Ethenyl-2(3H)-benzothiazolethione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2(3H)-benzothiazolethione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Lacks the ethenyl group, resulting in different chemical properties and reactivity.

    3-Methyl-2(3H)-benzothiazolethione: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior and applications.

    2-Aminobenzothiazole:

Uniqueness

3-Ethenyl-2(3H)-benzothiazolethione is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

52534-91-5

Molecular Formula

C9H7NS2

Molecular Weight

193.3 g/mol

IUPAC Name

3-ethenyl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H7NS2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2

InChI Key

YXNVPXOAKRGGCV-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2SC1=S

Origin of Product

United States

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